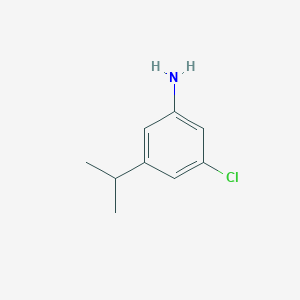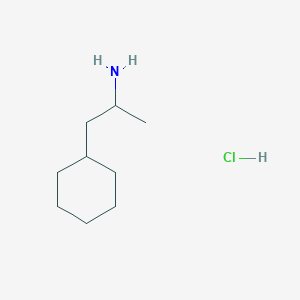
7-chloro-1,2,3,4-tetrahydroquinolin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-chloro-1,2,3,4-tetrahydroquinolin-3-ol” is a derivative of tetrahydroquinoline, a class of compounds that are part of the larger group of isoquinoline alkaloids . These compounds are known for their diverse biological activities against various pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives, including “7-chloro-1,2,3,4-tetrahydroquinolin-3-ol”, often involves multi-component reactions . For instance, a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU has been reported . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Molecular Structure Analysis
The molecular structure of “7-chloro-1,2,3,4-tetrahydroquinolin-3-ol” is characterized by the presence of a tetrahydroquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing pyrrolidine ring .Orientations Futures
The future directions for research on “7-chloro-1,2,3,4-tetrahydroquinolin-3-ol” and related compounds could involve exploring their potential biological activities and developing more efficient synthetic methods. Given their diverse biological activities, these compounds could be further explored for potential therapeutic applications .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-chloro-1,2,3,4-tetrahydroquinolin-3-ol involves the reduction of 7-chloro-1,2,3,4-tetrahydroquinoline-3-one using sodium borohydride in the presence of acetic acid.", "Starting Materials": [ "7-chloro-1,2,3,4-tetrahydroquinoline-3-one", "Sodium borohydride", "Acetic acid" ], "Reaction": [ "To a solution of 7-chloro-1,2,3,4-tetrahydroquinoline-3-one in acetic acid, sodium borohydride is added slowly with stirring.", "The reaction mixture is stirred for several hours at room temperature.", "The reaction is quenched with water and the resulting mixture is extracted with ethyl acetate.", "The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "The crude product is purified by column chromatography to yield 7-chloro-1,2,3,4-tetrahydroquinolin-3-ol." ] } | |
Numéro CAS |
1506864-03-4 |
Nom du produit |
7-chloro-1,2,3,4-tetrahydroquinolin-3-ol |
Formule moléculaire |
C9H10ClNO |
Poids moléculaire |
183.6 |
Pureté |
93 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





